4-Iodophenylacetic acid
Overview
Description
4-Iodophenylacetic acid is a compound that has been explored for its potential in various fields, including medicinal chemistry and bioorthogonal chemistry. It is structurally related to phenylacetic acid but is distinguished by the presence of an iodine atom on the benzene ring. This modification imparts unique properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-iodophenylacetic acid and its derivatives has been a subject of interest in several studies. One approach to synthesizing derivatives of phenylacetic acid involves the condensation of 4-aminophenylacetic acid with phthalic anhydride, leading to various compounds with antimicrobial activity . Another method includes the esterification of BOC-amino acids followed by a Collins oxidation and sodium chlorite oxidation to yield 4-(BOC-aminoacyloxymethyl)phenylacetic acids . A notable synthesis of 4-iodophenylacetic acid labeled with I-131 has been reported, which is significant for its potential use as a radiopharmaceutical .
Molecular Structure Analysis
The molecular structure of 4-iodophenylacetic acid is characterized by the presence of an iodine atom on the aromatic ring, which can significantly influence the molecule's reactivity and interaction with other molecules. The synthesis of novel amino acids containing iodophenyl groups has been described, with these compounds exhibiting well-defined conformational preferences due to the presence of the iodine atom . This conformational bias is crucial for their application in bioorthogonal reactions and molecular design.
Chemical Reactions Analysis
4-Iodophenylacetic acid and its derivatives participate in various chemical reactions due to the presence of the iodine atom, which can act as a good leaving group or as a site for further functionalization. For instance, the iodophenyl group in hydroxyproline derivatives can undergo Suzuki and Sonogashira reactions in water, allowing for the introduction of new functionalities into peptides and proteins . Additionally, 4-iodophenylboronic acid has been synthesized and found to enhance chemiluminescent reactions catalyzed by horseradish peroxidase, demonstrating the compound's utility in bioanalytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodophenylacetic acid derivatives are influenced by the iodine substitution on the aromatic ring. The iodine atom increases the molecular weight and alters the electron distribution within the molecule, which can affect its boiling point, melting point, and solubility. The presence of the iodine atom also makes the compound more susceptible to nucleophilic substitution reactions, which is a key consideration in its chemical reactivity and potential applications in synthesis .
Scientific Research Applications
Radiopharmaceutical Research
4-Iodophenylacetic acid has been explored in radiopharmaceutical research. A study demonstrated the synthesis of I-131 labelled 4-iodophenylacetic acid, highlighting its potential as a radiopharmaceutical equivalent with potent anti-proliferative and anti-differentiating effects in haematological malignancies and solid tumors at non-toxic concentrations (Szűcs et al., 2011). Another related study investigated the biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid, suggesting its suitability for further exploration as a radiopharmaceutical (Zeevaart et al., 2012).
Protein Structure Research
4-Iodophenylacetic acid is also relevant in protein structure determination. A study utilized its derivative, p-iodo-L-phenylalanine (iodoPhe), for site-specific incorporation into proteins. This facilitates single-wavelength anomalous dispersion experiments, which are crucial in protein structure analysis (Xie et al., 2004).
Enzymatic Research
In the field of enzymatic research, 4-iodophenylacetic acid and its derivatives have been studied for their interactions with various enzymes. For example, 4-hydroxyphenylacetic acid, a derivative, was examined for its role in the enzymatic pathways related to microbial degradation of aromatic amines (Raju et al., 1988).
Biomedical Research
In the biomedical field, there have been studies on derivatives of 4-iodophenylacetic acid for potential therapeutic applications. For instance, 4-aminophenylacetic acid, a peptide mimic, was investigated for its interaction with the proton-coupled oligopeptide transporter, which has implications in drug delivery and absorption (Temple et al., 1998).
Pharmacological Research
4-Iodophenylacetic acid and its derivatives have also been explored in pharmacological research. A novel iodinated resiniferatoxin derivative, synthesized from 4-acetoxy-3-methoxyphenylacetic acid, was found to be an agonist at the human vanilloid VR1 receptor, suggesting potential in pain management and neuropharmacology (McDonnell et al., 2002).
Safety And Hazards
4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .
properties
IUPAC Name |
2-(4-iodophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSHTWVDFAUNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170864 | |
Record name | 4-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenylacetic acid | |
CAS RN |
1798-06-7 | |
Record name | 4-Iodophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1798-06-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 4-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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